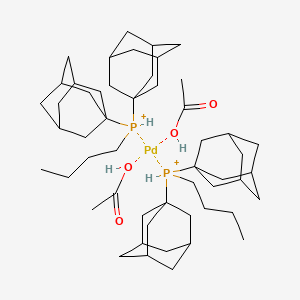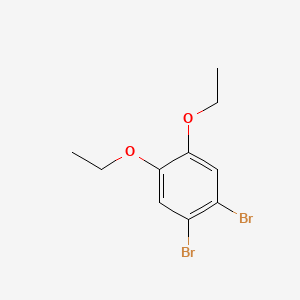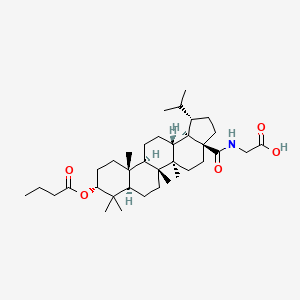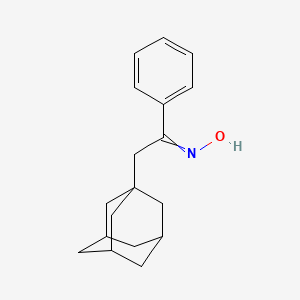
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is a complex organometallic compound that combines the properties of acetic acid, adamantyl groups, butylphosphanium, and palladium. This compound is of significant interest in the field of catalysis, particularly in organic synthesis and industrial applications due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bis(1-adamantyl)-butylphosphanium;palladium typically involves the reaction of acetic acid with bis(1-adamantyl)-butylphosphanium and a palladium precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetic acid, bis(1-adamantyl)-butylphosphanium chloride, and palladium acetate. The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The adamantyl or butylphosphanium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species. Substitution reactions can result in the formation of new organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism by which acetic acid;bis(1-adamantyl)-butylphosphanium;palladium exerts its effects involves the coordination of the palladium center with various substrates. The adamantyl and butylphosphanium groups provide steric and electronic effects that enhance the reactivity and selectivity of the palladium center. The compound can activate substrates through oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;bis(1-adamantyl)-methylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-ethylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-propylphosphanium;palladium
Uniqueness
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is unique due to the presence of the butylphosphanium group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the compound’s reactivity, selectivity, and overall catalytic performance, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C52H88O4P2Pd+2 |
|---|---|
Peso molecular |
945.6 g/mol |
Nombre IUPAC |
acetic acid;bis(1-adamantyl)-butylphosphanium;palladium |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/p+2 |
Clave InChI |
IUOBAYUGVFYHFB-UHFFFAOYSA-P |
SMILES canónico |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)O.CC(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)


![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
